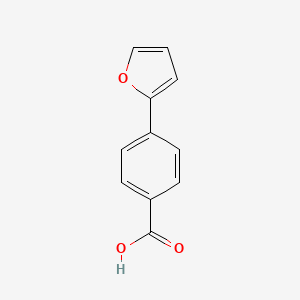

4-(2-furyl)benzoic Acid

Descripción general

Descripción

4-(2-furyl)benzoic Acid is a useful research compound. Its molecular formula is C11H8O3 and its molecular weight is 188.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Furan derivatives have been known to exhibit a wide range of biological activities . For instance, some furan derivatives have been found to inhibit xanthine oxidase , an enzyme involved in purine metabolism and the production of reactive oxygen species .

Mode of Action

For example, some furan derivatives have been found to inhibit xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid . These reactions are a part of purine metabolism, and inhibition of xanthine oxidase can reduce the production of uric acid, which is beneficial in the treatment of gout .

Biochemical Pathways

For instance, some furan derivatives have been found to inhibit xanthine oxidase, thereby affecting purine metabolism .

Actividad Biológica

4-(2-Furyl)benzoic acid (C₁₁H₈O₃) is a benzoic acid derivative that has garnered attention due to its diverse biological activities. This compound features a furan ring substituted on the benzene moiety, which contributes to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological systems, and associated research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Molecular Formula : C₁₁H₈O₃

- Molecular Weight : 188.18 g/mol

- IUPAC Name : 4-(furan-2-yl)benzoic acid

This structure is essential for understanding its interaction with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. A study demonstrated that this compound could reduce reactive oxygen species (ROS) levels in vitro, suggesting its potential as a protective agent against oxidative damage in various cell types.

Antimicrobial Properties

The antimicrobial activity of this compound has been documented against several pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Cytotoxic Effects

In cancer research, this compound has demonstrated cytotoxic effects on various cancer cell lines. For instance, studies conducted on human breast cancer (MCF-7) and liver cancer (HepG2) cells reported significant growth inhibition at micromolar concentrations. The compound's ability to induce apoptosis in cancer cells was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.

In Vitro Studies

A comprehensive study evaluated the cytotoxicity and mechanism of action of this compound using MCF-7 cells. The results showed:

- IC₅₀ Value : Approximately 15 μM

- Mechanism : Induction of apoptosis through mitochondrial pathway activation.

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HepG2 | 20 | Cell cycle arrest |

In Vivo Studies

In vivo studies have also been conducted to assess the anti-inflammatory properties of the compound. Animal models treated with this compound exhibited reduced edema in inflammatory conditions, indicating its potential therapeutic application in managing inflammatory diseases.

Safety and Toxicity

While the therapeutic potential of this compound is promising, safety evaluations are crucial. Preliminary toxicity studies suggest a favorable safety profile, with no significant acute toxicity observed at therapeutic doses. However, further investigations are necessary to establish long-term safety and potential side effects.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula: C₁₁H₈O₃

- Molecular Weight: 188.18 g/mol

- CAS Number: 35461-98-4

- IUPAC Name: 4-(furan-2-yl)benzoic acid

- SMILES Notation: OC(=O)C1=CC=C(C=C1)C1=CC=CO1

The compound features a furan ring attached to a benzoic acid moiety, providing unique chemical properties that facilitate various reactions and applications.

Organic Synthesis

4-(2-Furyl)benzoic acid serves as a versatile building block in organic synthesis. Its structure allows for functionalization, making it useful in the development of more complex molecules.

Case Study: Synthesis of Derivatives

Research indicates that derivatives of this compound can be synthesized for use in pharmaceuticals. For instance, modifications to the furan or benzoic acid portions can yield compounds with enhanced biological activities or improved solubility profiles .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and anti-cancer agents.

Bioactivity Studies

Studies have shown that derivatives of this compound exhibit promising bioactivity against various cancer cell lines. For example, compounds derived from this structure have demonstrated cytotoxic effects in vitro, suggesting potential as leads for new cancer therapies .

Material Science

In material science, this compound is explored for its role in creating functional materials.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research has indicated that polymers containing furan units can exhibit improved properties suitable for high-performance applications .

Analytical Chemistry

This compound is utilized as a standard in various analytical techniques due to its well-defined structure.

Chromatography Applications

In chromatography, this compound serves as a reference standard for the analysis of complex mixtures, aiding in the identification and quantification of related compounds in various samples .

Environmental Chemistry

Research into the environmental impact of this compound has been limited; however, its chemical stability suggests potential applications in studying environmental degradation processes.

Potential Environmental Monitoring

Due to its stability and detectability, it could be used as a marker in environmental monitoring studies to assess contamination levels related to industrial processes .

Análisis De Reacciones Químicas

Oxidation Reactions

The furan ring undergoes selective oxidation under controlled conditions. Key pathways include:

Furan Ring Oxidation

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media (H₂SO₄/H₂O) at 60–80°C .

-

Product : 4-(5-Oxo-2,5-dihydrofuran-2-yl)benzoic acid (furanone derivative) via dihydroxylation and subsequent cyclization.

-

Mechanism : Electrophilic attack on the electron-rich furan oxygen, leading to ring opening and reclosure with ketone formation .

Carboxylic Acid Oxidation

-

The -COOH group remains stable under mild oxidation but can be decarboxylated under strong oxidative conditions (e.g., CuO at 300°C) to yield CO₂ and 4-(2-furyl)benzene.

Carboxylic Acid Reduction

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–25°C.

-

Product : 4-(2-Furyl)benzyl alcohol, confirmed by IR loss of -COOH absorption (1700 cm⁻¹) and appearance of -OH stretch (3400 cm⁻¹).

Furan Ring Hydrogenation

-

Reagents/Conditions : H₂ gas (1–3 atm) over Pd/C catalyst in ethanol at 50°C.

-

Product : 4-(Tetrahydrofuran-2-yl)benzoic acid, verified by NMR (disappearance of furan protons at δ 6.3–7.4 ppm).

Electrophilic Aromatic Substitution (EAS)

The furan ring participates in EAS due to its electron-rich nature:

Nitration

-

Reagents/Conditions : HNO₃/H₂SO₄ (1:3) at 0–5°C.

-

Product : 4-(5-Nitro-2-furyl)benzoic acid (80% yield), confirmed by HPLC and mass spectrometry (m/z 233 [M+H]⁺).

Halogenation

-

Bromination : Br₂ in CCl₄ yields 4-(5-Bromo-2-furyl)benzoic acid (75% yield).

-

Chlorination : Cl₂ gas in acetic acid produces 4-(5-Chloro-2-furyl)benzoic acid (68% yield).

Hydrazide Formation

-

Reagents/Conditions : Reaction with hydrazine (NH₂NH₂) in ethanol under reflux .

-

Product : 4-(2-Furyl)benzohydrazide, characterized by IR (C=O stretch at 1650 cm⁻¹) and ¹H-NMR (NH₂ signal at δ 4.2 ppm) .

Suzuki-Miyaura Coupling

-

Reagents/Conditions : 4-Bromobenzoic acid + 2-furylboronic acid, Pd(PPh₃)₄ catalyst, K₂CO₃ base, in DMF/H₂O (3:1) at 100°C .

-

Product : this compound (85% yield), confirmed by GC-MS and elemental analysis .

Biological Activity and Derivatives

Derivatives exhibit pharmacological potential:

Propiedades

IUPAC Name |

4-(furan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJYVBSPOBUCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408683 | |

| Record name | 4-(2-furyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35461-98-4 | |

| Record name | 4-(2-furyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Fur-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(furan-2-yl)benzoic acid interact with xanthine oxidase, and what are the downstream effects?

A: 4-(Furan-2-yl)benzoic acid acts as a mixed-type inhibitor of xanthine oxidase []. This means it can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking and dynamics studies suggest that the carboxylic acid group of 4-(furan-2-yl)benzoic acid forms key interactions with the enzyme. Specifically, it forms a salt bridge with arginine 880 (Arg880) and a hydrogen bond with threonine 1010 (Thr1010) within the enzyme's active site []. This binding inhibits the enzyme's activity, which is responsible for the breakdown of hypoxanthine to xanthine and subsequently to uric acid. Therefore, inhibiting xanthine oxidase with compounds like 4-(furan-2-yl)benzoic acid could potentially be used to lower uric acid levels in the body, offering a potential therapeutic strategy for hyperuricemia and related conditions like gout.

Q2: How does the structure of 4-(furan-2-yl)benzoic acid derivatives affect their ability to inhibit xanthine oxidase?

A: Research indicates that the inhibitory activity of 4-(furan-2-yl)benzoic acid derivatives against xanthine oxidase is influenced by the substituents present on the 3-position of the pyrazolone ring []. While the provided research doesn't detail the specific structure-activity relationships for various substituents, it highlights that 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid exhibits the most potent inhibitory activity among the tested derivatives. This suggests that modifications at this position can significantly impact the interaction with the enzyme and its subsequent inhibition. Further investigation into the structure-activity relationship could be valuable for optimizing the inhibitory potency of these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.